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molecular formula C5H4Br2N2 B040352 2-Amino-3,5-dibromopyridine CAS No. 35486-42-1

2-Amino-3,5-dibromopyridine

Cat. No. B040352
M. Wt: 251.91 g/mol
InChI Key: WJMJWMSWJSACSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04033975

Procedure details

A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder and 100 parts of water is stirred under nitrogen in an autoclave for 10 hours at 170° C. The dark-coloured solution is neutralised with concentrated hydrochloric acid, saturated with sodium chloride and extracted three times in the warm state with an ethyl acetate/tetrahydrofuran mixture (9:1). The combined organic extracts are filtered through Hyflo, dried with sodium sulphate and filtered. After the solvent has been evaporated off, the residue is taken up in a small amount of hot ethyl acetate and chromatographed through silica gel. After removal of the ethyl acetate, there are obtained 2.2 parts (46.3% of theory) of 2-amino-3-hydroxy-5-bromopyridine, m.p. 205°-208° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](Br)=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1.[OH-:10].[K+].Cl.[Cl-].[Na+]>[Cu].O>[NH2:1][C:2]1[C:7]([OH:10])=[CH:6][C:5]([Br:9])=[CH:4][N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
is stirred under nitrogen in an autoclave for 10 hours at 170° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times in the warm state with an ethyl acetate/tetrahydrofuran mixture (9:1)
FILTRATION
Type
FILTRATION
Details
The combined organic extracts are filtered through Hyflo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After the solvent has been evaporated off
CUSTOM
Type
CUSTOM
Details
chromatographed through silica gel
CUSTOM
Type
CUSTOM
Details
After removal of the ethyl acetate, there

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
NC1=NC=C(C=C1O)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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